tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate

概要

説明

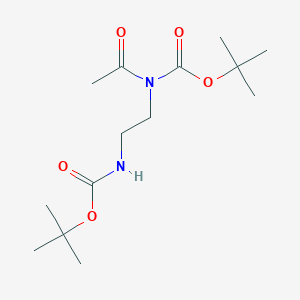

Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. The compound is characterized by its tert-butyl and Boc (tert-butoxycarbonyl) groups, which provide stability and ease of removal under specific conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . Another common method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing for a chemoselective mono-N-Boc protection of various amines .

Industrial Production Methods

In industrial settings, the compound is often produced using di-tert-butyl dicarbonate (Boc2O) and catalytic amounts of DMAP (4-dimethylaminopyridine) under controlled conditions. The reaction is typically carried out at room temperature, ensuring high yields and purity .

化学反応の分析

Types of Reactions

Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be substituted with other functional groups under acidic conditions.

Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA), liberating the free amine.

Common Reagents and Conditions

Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amines.

Trifluoroacetic acid (TFA): Used for the deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .

科学的研究の応用

Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is utilized in various scientific research applications:

Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.

Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: Used in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

作用機序

The compound exerts its effects primarily through the protection and deprotection of amines. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions . This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection are required.

類似化合物との比較

Similar Compounds

N-Boc-ethanolamine: Similar in structure, used as a protecting group for amines.

2-Bromoethylamine, N-BOC protected: Another Boc-protected compound used in organic synthesis.

Uniqueness

Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is unique due to its specific structure, which provides both stability and ease of removal under mild conditions. This makes it highly versatile and valuable in various synthetic applications compared to other similar compounds.

生物活性

Tert-butyl (2-N-Boc-2-acetamidoethyl)carbamate is a carbamate derivative widely utilized in organic synthesis, particularly as a protecting group for amines in peptide synthesis. This compound exhibits notable biological activity, particularly through its interactions with various enzymes and cellular pathways. This article presents an in-depth analysis of its biochemical properties, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 186.25 g/mol

- Structure : Contains a tert-butyl group, a carbamate functional group, and an acetamidoethyl moiety.

Enzyme Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is crucial for numerous physiological processes including muscle contraction and cognitive function.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates the MAPK/ERK signaling pathway, which plays a critical role in cell growth and differentiation.

- Gene Expression : Alters the expression of genes associated with apoptosis and cell cycle regulation, potentially impacting cancer cell proliferation.

The primary mechanism involves binding to the active site of AChE, leading to its inhibition. This interaction results in the accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, the compound can activate or inhibit other enzymes depending on the cellular context, indicating a versatile role in biochemical pathways.

Medicinal Chemistry

This compound serves as a vital building block in drug development. Its stability and reactivity make it suitable for synthesizing various pharmaceuticals. For example, it is used in creating compounds that target specific receptors involved in inflammation and cancer .

Biochemical Research

In biochemical studies, this compound aids in understanding enzyme mechanisms and protein interactions due to its ability to selectively inhibit enzymes like AChE. This property is particularly useful in studying neurodegenerative diseases where cholinergic signaling is disrupted.

Comparative Analysis with Similar Compounds

| Compound Name | Role | Stability | Unique Features |

|---|---|---|---|

| Tert-butyl carbamate | Protecting group for amines | High | Widely used in peptide synthesis |

| N-Boc-protected amines | Protecting group | Moderate | Different functional groups |

| Tert-butyl (2-aminoethyl)carbamate | Intermediate in organic synthesis | High | Versatile applications |

Case Studies

- Acetylcholinesterase Inhibition Study : A study demonstrated that this compound effectively increases acetylcholine levels by inhibiting AChE activity. The resulting cholinergic enhancement was linked to improved cognitive functions in animal models.

- Cell Proliferation Assay : Research involving cancer cell lines showed that treatment with this compound altered gene expression related to apoptosis, suggesting potential therapeutic applications in oncology .

- Drug Development : The compound has been incorporated into various drug designs targeting inflammatory pathways, showcasing its utility as a pharmacological agent .

特性

IUPAC Name |

tert-butyl N-acetyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-10(17)16(12(19)21-14(5,6)7)9-8-15-11(18)20-13(2,3)4/h8-9H2,1-7H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJKENXUKRKDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。